molecular formula C10H8N2O2 B2503131 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone CAS No. 1267001-51-3

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone

Cat. No.: B2503131
CAS No.: 1267001-51-3
M. Wt: 188.186
InChI Key: XDDOFHYDVBZTJR-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound features a pyridine ring and an isoxazole ring, making it a member of the heterocyclic compounds family. It is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-4-carboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar chemical properties and reactivity.

    Pyridine derivatives: Compounds with a pyridine ring also show comparable chemical behavior and applications.

The uniqueness of this compound lies in its combined structure of pyridine and isoxazole rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-2-4-11-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDOFHYDVBZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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